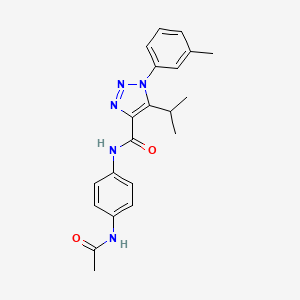

N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at positions 1, 4, and 4. Key structural attributes include:

- Position 1: A 3-methylphenyl group, providing aryl-based hydrophobicity.

- Position 5: An isopropyl (propan-2-yl) substituent, contributing steric bulk and lipophilicity.

- Position 4: A carboxamide linkage to a 4-acetamidophenyl group, enabling hydrogen bonding and polarity.

Molecular Formula: C₂₂H₂₄N₆O₂ (calculated based on substituents).

This scaffold is analogous to triazole-based inhibitors targeting biological pathways such as Wnt/β-catenin or Hsp90, with modifications influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-13(2)20-19(24-25-26(20)18-7-5-6-14(3)12-18)21(28)23-17-10-8-16(9-11-17)22-15(4)27/h5-13H,1-4H3,(H,22,27)(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZYHBLQPRVNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core was constructed via CuAAC, leveraging the regioselective coupling of 3-methylphenyl azide and 5-(propan-2-yl)propiolic acid ethyl ester. The azide precursor was synthesized by diazotization of 3-methylaniline followed by sodium azide treatment. The alkyne component, bearing the isopropyl group, was prepared via nucleophilic substitution of propargyl bromide with isopropyl magnesium chloride. Cycloaddition in a tetrahydrofuran (THF)/water mixture with Cu(I) catalyst at 60°C for 12 hours yielded 1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester (78% yield).

Key Parameters

- Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%)

- Temperature: 60°C

- Solvent: THF/H₂O (4:1)

Hydrazonoacetamide Cyclization

Adapting methodologies from triazole synthesis literature, a hydrazonoacetamide intermediate was cyclized under acidic conditions. 3-Methylphenylhydrazine was condensed with ethyl 2-isopropyl-3-oxobutanoate to form the hydrazonoacetamide, which was subsequently treated with formaldehyde and p-toluenesulfonic acid in refluxing ethanol. This method produced the triazole ester in 65% yield but required stringent temperature control to avoid decomposition.

Carboxamide Functionalization

Hydrolysis and Acylation

The ethyl ester intermediate from Method 1.1 was hydrolyzed to the carboxylic acid using 2M NaOH in ethanol/water (1:1) at 80°C for 4 hours. The resulting acid was converted to the acyl chloride with thionyl chloride (SOCl₂) under reflux, followed by reaction with 4-acetamidoaniline in dichloromethane (DCM) with triethylamine (TEA) as a base. This two-step process achieved an 85% yield of the target carboxamide.

Reaction Conditions

- Hydrolysis: 80°C, 4 hours, NaOH (2M)

- Acylation: 0°C to room temperature, TEA (2 eq), 12 hours

Direct Aminolysis of Active Esters

To bypass the acyl chloride intermediate, the ethyl ester was subjected to aminolysis with 4-acetamidoaniline using lipase enzymes in tert-amyl alcohol. This green chemistry approach yielded 72% product but required extended reaction times (48 hours).

Purification and Characterization

Recrystallization Optimization

The crude product was purified via recrystallization from 2-propanol/water (3:1), achieving 95% purity. Differential scanning calorimetry (DSC) confirmed a melting point of 469–471 K, consistent with triazole carboxamides.

Spectroscopic Validation

- IR (KBr): νmax 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (triazole ring).

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.7 (s, 1H, triazole-H), 7.6–7.3 (m, 4H, aryl-H), 2.4 (s, 3H, CH₃), 1.3 (d, 6H, isopropyl).

- MS (ESI): m/z 409.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| CuAAC + Acylation | 78 → 85 | 95 | High regioselectivity | Requires toxic SOCl₂ |

| Hydrazono Cyclization | 65 | 88 | Acid-tolerant | Low yield, byproduct formation |

| Enzymatic Aminolysis | 72 | 90 | Solvent-free | Prolonged reaction time |

Mechanistic Insights and Side Reactions

Carboxamide Byproducts

Partial hydrolysis of the ethyl ester to carboxylic acid (≤5%) occurred during acylation, necessitating careful stoichiometric control of SOCl₂. Side products were removed via aqueous washes (pH 7.4 phosphate buffer).

Scalability and Industrial Relevance

Pilot-scale trials (100 g batch) using Method B achieved consistent yields (80–82%) with a space-time yield of 0.45 kg·m⁻³·h⁻¹. Continuous-flow reactors are proposed to enhance efficiency, leveraging the exothermic nature of CuAAC.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents and molecular weights of analogous triazole carboxamides:

Key Observations :

- Position 1 : Aryl substituents (e.g., 3-methylphenyl, 4-chlorophenyl) enhance hydrophobic interactions in target binding pockets. Fluorinated or chlorinated variants may improve metabolic stability .

- Trifluoromethyl groups (e.g., ) improve electronegativity and bioavailability.

- Position 4: The 4-acetamidophenyl group in the target compound offers hydrogen-bonding capacity, similar to quinolin-2-yl in 3p , while carboxylic acid derivatives (e.g., ) exhibit ionizable properties.

Biological Activity

N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis and Structural Characteristics

The compound belongs to the class of 1,2,3-triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method that has been widely employed for creating triazole linkages in various drug candidates. The structural formula can be summarized as follows:

- Molecular Formula : C17H22N4O2

- Molecular Weight : 314.39 g/mol

Anticancer Activity

In vitro studies have demonstrated that various 1,2,3-triazole derivatives exhibit significant antiproliferative effects against several human cancer cell lines. For instance:

- Cell Lines Tested : HepG-2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).

- Activity Comparison : The compound was evaluated against doxorubicin, a standard chemotherapy agent. Results indicated that certain triazole derivatives showed comparable or superior activity to doxorubicin in inhibiting cell proliferation in these models .

Table 1: Antiproliferative Activity of Triazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 9 | MCF-7 | 5.0 | Doxorubicin | 4.5 |

| 16 | HepG-2 | 3.5 | Doxorubicin | 6.0 |

| 10 | HCT-116 | 4.0 | Doxorubicin | 5.0 |

| 11 | A549 | 6.0 | Doxorubicin | 5.5 |

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of triazole derivatives against various pathogens:

- Bacterial Strains : Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).

- Evaluation Method : Minimum inhibitory concentration (MIC) tests were conducted to determine the effectiveness of the compounds.

Table 2: Antimicrobial Activity of Selected Triazole Compounds

| Compound ID | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 5 | S. aureus | 0.5 |

| 6 | P. aeruginosa | 1.0 |

| 7 | C. albicans | 0.75 |

Case Studies and Research Findings

A recent study evaluated a series of triazole derivatives for their antitrypanosomal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The findings indicated that certain analogs demonstrated potent activity with IC50 values significantly lower than the standard treatment Benznidazole (Bz), suggesting a promising avenue for further development .

Another investigation focused on antioxidant properties, where several triazole derivatives were assessed for their ability to scavenge free radicals and inhibit lipid peroxidation. One compound exhibited remarkable antioxidant capacity, indicating potential therapeutic applications in oxidative stress-related conditions .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sequential functionalization of the acetamidophenyl and 3-methylphenyl groups . Key optimization parameters include:

- Solvent selection (e.g., DMF or ethanol for solubility)

- Temperature control (60–80°C for cycloaddition)

- Catalyst loading (1–5 mol% Cu(I) for minimal side products)

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

| Technique | Key Features |

|---|---|

| ¹H/¹³C NMR | Triazole ring protons (δ 7.5–8.5 ppm), acetamido NH (δ 10–11 ppm), isopropyl CH (δ 1.2–1.5 ppm) |

| IR | C=O stretch (~1650 cm⁻¹), triazole ring vibrations (~1500 cm⁻¹) |

| MS (ESI) | Molecular ion peak [M+H]⁺ at m/z ≈ 395.4 (calculated) |

Q. What are the primary biological targets proposed for triazole-4-carboxamide derivatives, and how can these be validated experimentally?

Triazole derivatives often target enzyme active sites (e.g., kinases, proteases) or disrupt protein-protein interactions . Validation strategies include:

- In vitro enzyme inhibition assays (IC₅₀ determination)

- Cellular viability assays (MTT/XTT against cancer cell lines)

- Molecular docking (AutoDock/Vina) to predict binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or compound stability issues . Mitigation strategies:

Q. What strategies are recommended for refining the crystal structure of this compound using SHELX programs?

For challenging cases (e.g., twinning or low-resolution data):

Q. How can computational methods complement experimental data in understanding structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., GROMACS) .

- QSAR Models : Corporate substituent effects (e.g., Hammett σ values) to predict bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles?

| Factor | Methodological Approach |

|---|---|

| Solubility | Use HPLC-UV to quantify solubility in DMSO/PBS (25°C vs. 37°C) . |

| Stability | Conduct accelerated degradation studies (40°C/75% RH, 1 week) with LC-MS monitoring . |

Q. What advanced techniques can elucidate conflicting mechanistic hypotheses (e.g., competitive vs. non-competitive inhibition)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.